
2-Hydrazino-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H7F3N4. It has a molecular weight of 228.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用
Synthesis and Chemical Properties
2-Hydrazino-3-(trifluoromethyl)quinoxaline serves as a precursor in the synthesis of a variety of quinoxaline derivatives with significant pharmacological and chemical properties. It has been utilized in the development of novel quinoxalines through reactions with different reagents, leading to compounds with antimicrobial activity and potential applications in drug development. Notably, the ability of these derivatives to undergo further chemical transformations highlights the versatility of this compound in synthetic chemistry. For instance, its reactivity with active methylene compounds and potassium thiocyanate has been explored to produce new classes of fused quinoxalines, demonstrating broad antimicrobial activities (Soliman & Amer, 2012).
Antimicrobial and Anticancer Applications
The antimicrobial properties of derivatives synthesized from this compound have been extensively studied. These compounds show promising activities against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents. For example, research has highlighted the synthesis of new quinoxaline derivatives showing potent antimicrobial effects, suggesting their applicability in addressing drug-resistant microbial infections (Taiwo, Obafemi, & Akinpelu, 2021). Furthermore, some derivatives exhibit significant antitumor activities, underlining the potential of this compound in the development of anticancer drugs (Al-Marhabi, Abbas, & Ammar, 2015).
Applications in Material Science
Beyond biomedical applications, derivatives of this compound have found use in material science, particularly in the development of dyes for solar cell applications. These dyes, utilizing quinoxaline as a π-linker, exhibit broad and intense spectral absorption ranging from the visible to the near-infrared region, enhancing the efficiency of dye-sensitized solar cells (Zhang et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
将来の方向性
While specific future directions for 2-Hydrazino-3-(trifluoromethyl)quinoxaline are not mentioned in the available resources, quinoxaline derivatives, in general, have shown promising potential in various areas of research, including drug discovery . Their diverse pharmacological activities make them interesting targets for further investigation and development.
特性
IUPAC Name |
[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYZMHLSFGKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
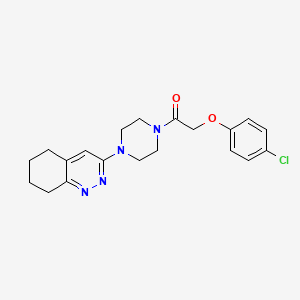
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/no-structure.png)
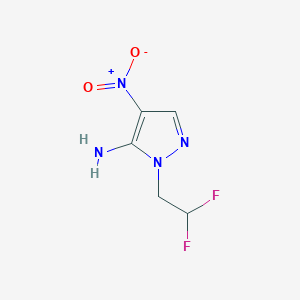
![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)
![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
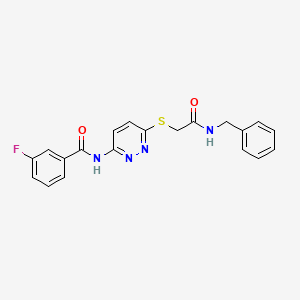
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)

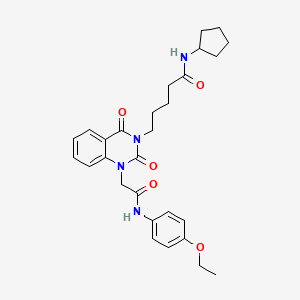
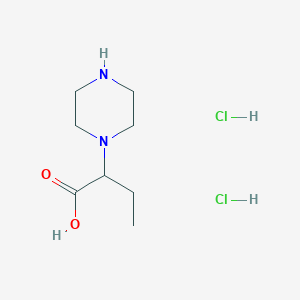
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)
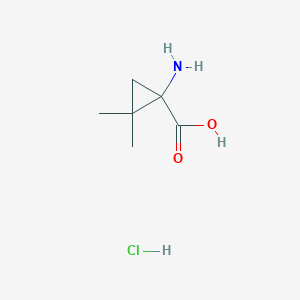
![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)
